![molecular formula C23H18ClN5OS B2514869 2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one CAS No. 344262-91-5](/img/structure/B2514869.png)
2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one
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Overview
Description
The compound “2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one” is a complex organic molecule. It has a molecular formula of C23H18ClN5OS . The structure of this compound includes several fused rings, including a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple fused rings. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details are not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the available literature .Scientific Research Applications
Pharmaceutical Applications
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Anticancer Activity
1,2,4-Triazole derivatives have shown potential pharmaceutical activity including anticancer activities . They have been used in drug-discovery studies against cancer cells .
Antimicrobial Activity
Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Anti-inflammatory and Analgesic Activity
1,2,4-Triazoles have also shown anti-inflammatory and analgesic activities .
Antioxidant Activity
1,2,4-Triazoles have demonstrated antioxidant activities .
Use in Material Sciences
1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
Use in Agrochemistry
1,2,4-Triazoles are also used in agrochemistry .
Use as Organic Catalysts
Safety and Hazards
Future Directions
The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by other triazole-containing compounds, this compound could have potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole moiety are known to interact with a variety of biological targets. They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
The mode of action of 1,2,4-triazole-containing compounds can vary widely depending on the specific structure of the compound and its target. They can act as inhibitors, agonists, or antagonists of their target proteins .
Biochemical Pathways
1,2,4-Triazole-containing compounds can affect a wide range of biochemical pathways, depending on their specific targets. They have been found to exhibit a broad spectrum of potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The ADME properties of 1,2,4-triazole-containing compounds can also vary widely. Factors such as the compound’s size, polarity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of 1,2,4-triazole-containing compounds depend on their specific targets and mode of action. They can lead to changes in cell signaling, gene expression, or cell viability, among other effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-triazole-containing compounds .
properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5OS/c24-16-6-3-4-14(10-16)13-31-23-26-22-25-12-18-20(29(22)27-23)11-19-17-7-2-1-5-15(17)8-9-28(19)21(18)30/h1-7,10,12,19H,8-9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXSABDYOSQHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC3=C(C2=O)C=NC4=NC(=NN34)SCC5=CC(=CC=C5)Cl)C6=CC=CC=C61 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one |
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